sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that belongs to the thienopyrimidine class of compounds. It has been found to have potential applications in scientific research, particularly in the areas of biochemistry and physiology.
Mechanism of Action
The mechanism of action of sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes or receptors in the body. This may lead to changes in cellular signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be used at relatively low concentrations. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain types of experiments.
Future Directions
There are several future directions for research on sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Finally, the compound's mechanism of action and its effects on cellular signaling pathways need to be further elucidated in order to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the condensation of a thienopyrimidine derivative with an acetic acid derivative. The reaction is typically carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction can be optimized by adjusting the reaction conditions and the purity of the starting materials.
Scientific Research Applications
Sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been found to have potential applications in scientific research, particularly in the areas of biochemistry and physiology. It has been used as a tool compound to study the role of thienopyrimidine derivatives in the regulation of cellular processes. It has also been used as a pharmacological probe to investigate the mechanism of action of thienopyrimidine-based drugs.
Properties
Molecular Formula |
C21H24N2O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
butan-2-yl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C21H24N2O4S/c1-4-10-26-16-8-6-15(7-9-16)17-12-28-20-19(17)21(25)23(13-22-20)11-18(24)27-14(3)5-2/h6-9,12-14H,4-5,10-11H2,1-3H3 |
InChI Key |
RYICQVHKYKPUGS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC(C)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC(C)CC |
Origin of Product |
United States |
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